Aldose Reductase Inhibition: Engeletin Demonstrates 23-Fold Superior Potency Over Astilbin and 2-Fold Over Quercetin
In a direct head-to-head comparison, engeletin exhibited significantly greater inhibitory activity against recombinant human aldose reductase than both the positive control quercetin and the structurally related flavonoid glycoside astilbin. The IC50 value of engeletin (1.16 μM) was 2-fold lower (more potent) than quercetin (2.48 μM) and 23-fold lower than astilbin (26.7 μM) [1]. Engeletin inhibited the enzyme through an uncompetitive mechanism, whereas astilbin displayed substantially weaker potency in the same assay system .
| Evidence Dimension | Inhibitory activity against recombinant human aldose reductase (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.16 μM |
| Comparator Or Baseline | Astilbin: IC50 = 26.7 μM; Quercetin (positive control): IC50 = 2.48 μM |
| Quantified Difference | Engeletin is 23× more potent than astilbin; 2.1× more potent than quercetin |
| Conditions | Recombinant human aldose reductase enzyme assay |
Why This Matters
For studies targeting diabetic complications via aldose reductase inhibition, engeletin provides a 23-fold potency advantage over astilbin, enabling lower working concentrations and reducing the risk of off-target effects at higher doses.
- [1] Wirasathien L, Pengsuparp T, Suttisri R, Ueda H, Moriyasu M, Kawanishi K. Inhibitors of aldose reductase and advanced glycation end-products formation from the leaves of Stelechocarpus cauliflorus R.E. Fr. Phytomedicine. 2007;14(7-8):546-550. View Source
